pentyl {[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate
Description
Pentyl {[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate is a synthetic purine derivative featuring a 4-chlorobenzyl group at position 7, a methyl group at position 3, and a pentyl ester-linked sulfanylacetate moiety at position 7. The compound’s structure integrates a purine core (2,6-dioxo-1H-purine) with substitutions that modulate its physicochemical and biological properties.
Properties
IUPAC Name |
pentyl 2-[7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O4S/c1-3-4-5-10-29-15(26)12-30-20-22-17-16(18(27)23-19(28)24(17)2)25(20)11-13-6-8-14(21)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHINHMYBITJNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Pentyl {[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H23ClN4O4S. It has a molar mass of approximately 450.94 g/mol. The compound features a purine core modified with a sulfanyl group and an acetate moiety, which are critical for its biological activity .
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. These findings suggest that the compound may inhibit bacterial growth through various mechanisms including disruption of cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease. The inhibition of urease is significant for treating conditions like urinary tract infections. The effectiveness of this compound as an enzyme inhibitor could be attributed to its structural features that facilitate binding to the active sites of these enzymes .
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. Compounds with similar structures have been reported to exhibit antiproliferative effects against various cancer cell lines. The mechanisms may involve the induction of apoptosis and inhibition of tumor growth factors .
Case Studies and Research Findings
Several studies have synthesized derivatives of related purine compounds to evaluate their biological activities:
- Antibacterial Screening : A series of synthesized compounds were tested against multiple bacterial strains. The most active compounds demonstrated IC50 values indicating strong antibacterial efficacy .
- Enzyme Inhibition Studies : Research indicated that certain derivatives exhibited strong inhibitory activity against AChE and urease with IC50 values ranging from 0.63 µM to 2.14 µM for various derivatives .
Summary Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to pentyl {[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate. These compounds have shown effectiveness against various bacterial strains and fungi. For instance:
- Study Findings : A derivative demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Research indicates that derivatives of this compound may possess antitumor properties. The mechanism often involves the inhibition of specific pathways that cancer cells utilize for growth and proliferation.
Anticonvulsant Activity
Some studies suggest that similar compounds exhibit anticonvulsant effects. They may modulate neurotransmitter systems in the brain, providing potential therapeutic avenues for epilepsy and other seizure disorders .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of related compounds demonstrated a clear efficacy against multiple strains of bacteria and fungi. The results indicated that modifications in the side chains could enhance activity .
- Antitumor Research : In vitro studies have shown that specific derivatives can inhibit tumor cell proliferation in various cancer cell lines. The compounds were assessed for their ability to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .
Comparison with Similar Compounds
Impact of Position 7 Substituents
- 4-Chlorobenzyl vs. Propyl/Benzyl : The 4-chlorobenzyl group in the target compound enhances lipophilicity (higher logP ~4.5 vs. 3.8 for propyl and 2.9 for benzyl ), likely improving membrane permeability and target binding in hydrophobic pockets. Chlorine’s electron-withdrawing nature may also stabilize interactions with aromatic residues in enzymes or receptors.
- 4-Chlorobenzyl vs.
Role of Position 8 Substituents
- Pentyl Ester vs. Methyl Ester : The pentyl chain increases logP by ~1.6 units compared to the methyl ester ( ), favoring passive diffusion across lipid bilayers but possibly reducing aqueous solubility.
- Pentyl Ester vs. Hydroxyethylsulfanyl: The hydroxyethyl group ( ) introduces a hydrogen bond donor, increasing polar surface area (92.5 Ų vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
